4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
CAS No.: 917918-80-0
Cat. No.: VC20811089
Molecular Formula: C8H8N2O2
Molecular Weight: 164.16 g/mol
* For research use only. Not for human or veterinary use.
![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one - 917918-80-0](/images/no_structure.jpg)
CAS No. | 917918-80-0 |
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Molecular Formula | C8H8N2O2 |
Molecular Weight | 164.16 g/mol |
IUPAC Name | 4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one |
Standard InChI | InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) |
Standard InChI Key | KZKAJMZNTBJUNK-UHFFFAOYSA-N |
SMILES | COC1=CNC(=O)C2=C1C=CN2 |
Canonical SMILES | COC1=CNC(=O)C2=C1C=CN2 |
Structural Characteristics
Molecular Structure
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one consists of a bicyclic system where a pyrrole ring is fused with a pyridine ring, creating the pyrrolo[2,3-c]pyridine core structure. The compound contains two nitrogen atoms—one in the pyrrole ring and another in the pyridine ring—significantly affecting its basicity and electronic properties. The methoxy group at the 4-position extends from the pyridine ring, while the carbonyl group at the 7-position creates an amide functionality when considered with the adjacent nitrogen.
Structural Analogs
Several structural analogs of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one have been synthesized and studied, including compounds with different substituents at various positions. Notable examples include 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS: 619331-35-0), which possesses a bromine atom at the 7-position instead of the carbonyl group . Another related compound is 1-(2-methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one, which features a 2-methoxyethyl group at the 1-position. These structural variations lead to different chemical properties and biological activities, enabling structure-activity relationship studies for optimization of desired properties.
Synthesis Methods
Conventional Synthesis
The synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one typically involves multi-step organic reactions, including cyclization and functional group modifications. The conventional synthetic route generally begins with appropriately substituted pyridine precursors, followed by the construction of the pyrrole ring through cyclization reactions. The methoxy group is usually introduced either during the initial stages of synthesis or through subsequent functionalization steps.
A common synthetic approach involves:
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Starting with a suitable pyridine derivative
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Introduction of necessary functional groups for cyclization
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Formation of the pyrrole ring through cyclization reactions
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Functional group transformations to yield the final compound
Alternative Approaches
Alternative synthetic strategies for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and related compounds can involve palladium-catalyzed coupling reactions, as demonstrated in the synthesis of related pyrrolopyridine derivatives . Based on methods used for similar compounds, potential alternative approaches might include:
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Palladium-mediated coupling reactions to construct the carbon framework
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Ring-closing metathesis for the formation of the bicyclic system
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Late-stage functionalization to introduce the methoxy group
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Selective oxidation to generate the carbonyl functionality
For instance, the synthesis of structurally related compounds like 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine involves reaction pathways that could be adapted for our target compound. One such example involves the use of CuI and palladium catalysts in coupling reactions, which could be modified for synthesizing 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one .
Biological Activities
Anticancer Properties
Research has indicated that 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one exhibits significant anticancer properties against several cancer cell lines. These activities are thought to arise from the compound's ability to interact with specific cellular targets involved in cancer cell proliferation and survival. Studies have shown that the compound may exert its anticancer effects through multiple mechanisms, including induction of apoptosis and inhibition of cellular signaling pathways critical for cancer progression.
The anticancer potential of this compound is further supported by studies on structurally related pyrrolopyridine derivatives, which have demonstrated efficacy against various cancer types. For instance, compounds with similar scaffolds have shown cytotoxicity against lung, cervical, and breast cancer cell lines, with IC50 values in the micromolar range.
Neuroprotective Effects
In vitro studies have suggested that 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one may possess neuroprotective properties, making it potentially beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The neuroprotective effects might be attributed to the compound's ability to modulate specific targets in neuronal cells, potentially reducing oxidative stress and preventing neuronal death.
This neuroprotective potential aligns with observations made for structurally related compounds. Research on pyrrolidine derivatives with similar structural features has indicated protective effects on neuronal cells, potentially through mechanisms involving antioxidant properties and modulation of neurotransmitter systems.
Mechanism of Action
The proposed mechanism of action for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one involves the inhibition of specific signaling pathways associated with cell proliferation and survival. The compound may interact with key proteins involved in these pathways, leading to downstream effects that ultimately result in apoptosis in cancer cells or protection of neuronal cells from damage.
Potential mechanisms include:
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Inhibition of protein kinases: The compound may inhibit specific kinases involved in cellular signaling cascades
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Modulation of G protein-coupled receptors (GPCRs): Interaction with GPCRs could influence neurotransmitter release and cellular responses
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Regulation of apoptotic pathways: The compound might affect proteins involved in programmed cell death
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Antioxidant activity: Protection against oxidative stress-induced damage in neuronal cells
Research Applications
Medicinal Chemistry
In medicinal chemistry, 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one serves as an important scaffold for developing novel therapeutic agents. The compound's unique structure provides opportunities for further modifications to optimize pharmacological properties and target specificity. Medicinal chemists can explore structure-activity relationships by introducing various substituents at different positions of the core structure, potentially leading to compounds with enhanced potency and improved pharmacokinetic profiles.
Research applications in medicinal chemistry include:
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Development of anticancer agents targeting specific cellular pathways
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Design of neuroprotective compounds for neurodegenerative diseases
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Creation of targeted therapeutics with improved selectivity profiles
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Exploration of novel biological targets for pyrrolopyridine-based compounds
Pharmacological Studies
Pharmacological studies involving 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one focus on understanding its interactions with biological systems, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. These studies are essential for determining the compound's potential as a therapeutic agent and for guiding further structural modifications to enhance its drug-like properties.
Key areas of pharmacological investigation include:
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Binding studies to identify specific molecular targets
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Cellular assays to determine effects on different cell types
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In vivo studies to assess efficacy and safety in animal models
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Metabolism studies to understand biotransformation pathways
Future Research Directions
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies represent a critical direction for future research on 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. By systematically modifying different portions of the molecule and evaluating the biological consequences, researchers can identify the structural features essential for activity and those that can be altered to enhance specific properties.
Key aspects for SAR studies include:
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Variations of the substituent at the 4-position beyond the methoxy group
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Modifications of the pyrrole nitrogen, such as alkylation or acylation
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Introduction of additional functional groups at various positions
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Exploration of isosteric replacements of key structural elements
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